molecular formula C12H12BrNO B14177553 N-(2-Bromophenyl)hexa-4,5-dienamide CAS No. 920985-91-7

N-(2-Bromophenyl)hexa-4,5-dienamide

Cat. No.: B14177553
CAS No.: 920985-91-7
M. Wt: 266.13 g/mol
InChI Key: KUSHPNTZHXVCSB-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)hexa-4,5-dienamide is an allenamide derivative characterized by a 2-bromophenyl group attached to a hexa-4,5-dienamide backbone. The compound’s structure features a conjugated diene system (4,5-diene) and a bromine-substituted aromatic ring, which may confer unique electronic and steric properties.

Properties

CAS No.

920985-91-7

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

InChI

InChI=1S/C12H12BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h3,5-8H,1,4,9H2,(H,14,15)

InChI Key

KUSHPNTZHXVCSB-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)hexa-4,5-dienamide typically involves the reaction of 2-bromoaniline with hexa-4,5-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)hexa-4,5-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of N-(2-bromophenyl)hexa-4,5-dienoic acid.

    Reduction: Formation of N-(phenyl)hexa-4,5-dienamide.

    Substitution: Formation of N-(2-substituted phenyl)hexa-4,5-dienamide derivatives.

Scientific Research Applications

N-(2-Bromophenyl)hexa-4,5-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)hexa-4,5-dienamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dienamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(E)-3-(2-Bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (Compound 12d) Structure: Contains a 2-bromophenyl group linked to an acrylamide moiety (α,β-unsaturated carbonyl system) and a pyrimidine-aminophenyl substituent. Activity: Exhibits antiproliferative effects in human chronic myeloid leukemia K562 cells, with 3-fold higher potency than STI-571 (Imatinib), a known tyrosine kinase inhibitor . Mechanism: Likely inhibits kinase activity via competitive binding to ATP pockets, similar to STI-571.

N-(2-Bromophenyl)hexa-4,5-dienamide

  • Structure : Features an allenamide (cumulene) system instead of acrylamide, introducing greater conformational rigidity and altered π-electron distribution.
  • Hypothesized Activity : The allenamide’s linear geometry may enhance binding to flat hydrophobic pockets in enzymes or receptors, but its reduced electrophilicity (vs. acrylamide) could diminish covalent interactions.

Pharmacological and Physicochemical Comparisons

Property This compound Compound 12d STI-571 (Imatinib)
Core Structure Allenamide (Cumulene) Acrylamide Benzamide
Bromophenyl Substitution Yes Yes No
IC₅₀ in K562 Cells Not reported 0.12 µM 0.36 µM
Electrophilicity Moderate (resonance-stabilized) High (α,β-unsaturated) Low
Synthetic Accessibility Challenging (allenamide synthesis) Moderate Well-established

Mechanistic Insights

  • This compound: The allenamide’s cumulene system lacks the same electrophilic reactivity, suggesting a non-covalent or allosteric mechanism. Its rigidity may improve target selectivity but reduce metabolic stability.

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